5,7-DICHLORO-6-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
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Overview
Description
5,7-Dichloro-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with chlorine atoms at the 5th and 7th positions and an isopropyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dichloro-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidine with hydrazine hydrate, followed by cyclization to form the triazolopyrimidine ring system . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5th and 7th positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
5,7-Dichloro-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It may be used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,7-dichloro-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a different arrangement of the triazole and pyrimidine rings.
Uniqueness
5,7-Dichloro-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent inhibitor of protein kinases makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
159331-49-4 |
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Molecular Formula |
C8H8Cl2N4 |
Molecular Weight |
231.08 g/mol |
IUPAC Name |
5,7-dichloro-6-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H8Cl2N4/c1-4(2)5-6(9)13-8-11-3-12-14(8)7(5)10/h3-4H,1-2H3 |
InChI Key |
CZXQBIKPEYJCQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2C(=NC=N2)N=C1Cl)Cl |
Origin of Product |
United States |
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